1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a synthetic derivative of oxazole, belonging to the class of 5-(ω-aryloxyalkyl)oxazole derivatives. This compound was developed as part of a research effort to identify novel inducers of BDNF, a protein that plays a crucial role in neuronal survival, growth, and differentiation.
The synthesis of 1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves a multi-step process focusing on the construction of the oxazole ring as a key reaction. The detailed synthetic procedure and specific reagents involved have not been disclosed in the available literature.
While the precise molecular structure data is not explicitly mentioned in the reviewed papers, 1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a 5-(ω-aryloxyalkyl)oxazole derivative. This implies the presence of an oxazole ring substituted at the 5-position with an aryloxyalkyl chain. The specific arrangement and configuration of the various substituents (2,4-dimethylphenyl, 4-methoxyphenoxypropyl, and pyrrolidin-2-one) on the oxazole ring determine the compound's overall conformation and potentially its biological activity.
The main application of 1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one explored in scientific research is its potential as a brain-derived neurotrophic factor (BDNF) inducer.
Neurological Disorders: BDNF plays a critical role in various neurological functions, and its deficiency is implicated in several disorders, including Alzheimer's disease, Parkinson's disease, and depression. Compounds like 1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, which can stimulate BDNF production, hold promise as potential therapeutic agents for treating such conditions.
Diabetic Neuropathy: Research has shown that 1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one improved motor nerve conduction velocity and the tail-flick response in streptozotocin (STZ)-diabetic rats, a model of diabetic neuropathy. This improvement was accompanied by a recovery of BDNF levels in the sciatic nerve, suggesting a potential therapeutic benefit of the compound for diabetic neuropathy.
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: